[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride
Overview
Description
“[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride” is a chemical compound that belongs to the class of Cyclopropane carboxylic acids. The cyclopropyloxadiazole derivative described in the title has been shown to be a functionally selective M 1 partial agonist with antagonist properties in M 2 and M 3 muscarinic receptor assays .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves an annulation reaction, followed by desulfurization/intramolecular rearrangement . This process can yield up to 94% of the product .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNc1nc(no1)C2CC2
. This indicates that the compound contains a cyclopropyl group attached to an oxadiazol ring, which is further connected to an azetidine ring.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds containing oxadiazole and azetidine structures have been synthesized and evaluated for their antimicrobial properties. For example, Desai and Dodiya (2014) synthesized a series of azetidinone derivatives with a quinoline nucleus containing 1,3,4-oxadiazole moieties. These compounds were tested against bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungal strains including Candida albicans, Aspergillus niger, and Aspergillus clavatus, showing significant antimicrobial activity Desai & Dodiya, 2014.
Synthesis and Biological Evaluation
The synthesis of new derivatives incorporating 1,2,4-oxadiazole, 1,3,4-oxadiazole, and azetidine rings has been a focus area, with these compounds being investigated for their potential biological activities. For instance, Saini (2018) reported the synthesis of thiazolidinone and azetidinone derivatives from an indole moiety, which were then evaluated for their anticonvulsant activity. This study highlights the potential use of such compounds in the development of new therapeutic agents Saini, 2018.
Reactivity and Synthesis Techniques
Research has also been conducted on the reactivity of compounds containing oxadiazole and azetidine groups, leading to the development of novel synthesis techniques. For example, Hemming et al. (2013) explored the cycloreversion of oxadiazabicyclo[3.2.0]heptenes to produce 1,2,4-oxadiazoles, demonstrating the utility of 1-azetines as thiocyanate equivalents in synthetic chemistry Hemming et al., 2013.
properties
IUPAC Name |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3.ClH/c14-8(15)5-13-3-7(4-13)10-11-9(12-16-10)6-1-2-6;/h6-7H,1-5H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPOQQAGJJFMQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.